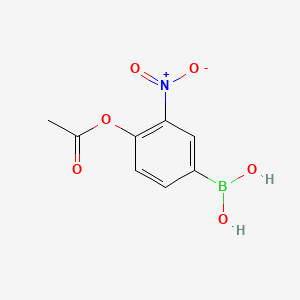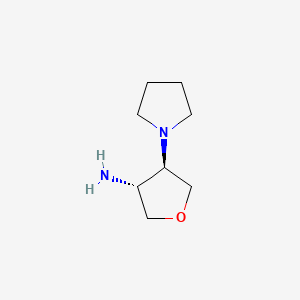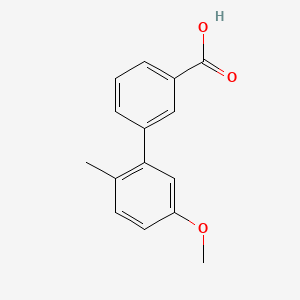
5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3. It is a biphenyl derivative, characterized by the presence of a methoxy group at the 5’ position and a methyl group at the 2’ position on the biphenyl ring, along with a carboxylic acid group at the 3 position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance .
Industrial Production Methods
In industrial settings, the production of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5’-hydroxy-2’-methylbiphenyl-3-carboxylic acid.
Reduction: Formation of 5’-methoxy-2’-methylbiphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and methyl groups influences its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5’-Hydroxy-2’-methylbiphenyl-3-carboxylic acid
- 5’-Methoxy-2’-ethylbiphenyl-3-carboxylic acid
- 5’-Methoxy-2’-methylbiphenyl-4-carboxylic acid
Uniqueness
5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The methoxy group at the 5’ position and the carboxylic acid group at the 3 position create a unique electronic environment, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-(5-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(18-2)9-14(10)11-4-3-5-12(8-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOEULORUYGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681795 |
Source


|
| Record name | 5'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-83-6 |
Source


|
| Record name | 5'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
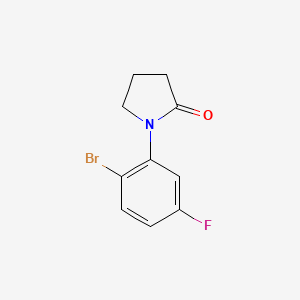
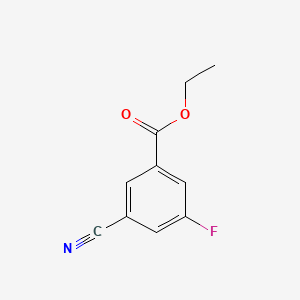
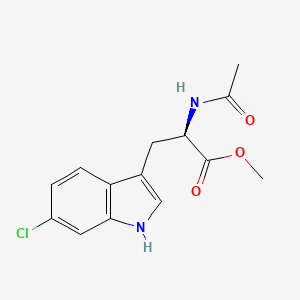
![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)
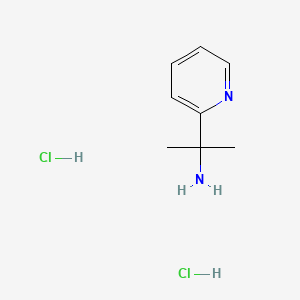
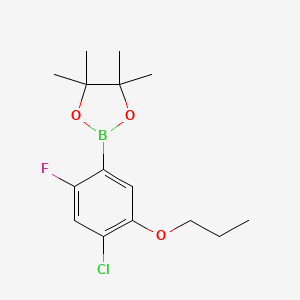
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)
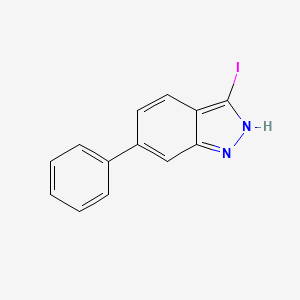
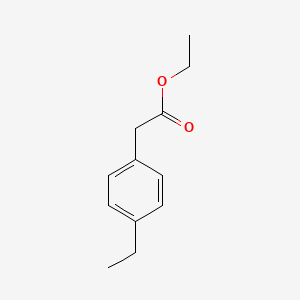
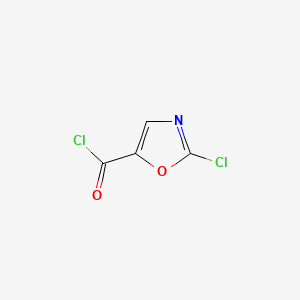
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
